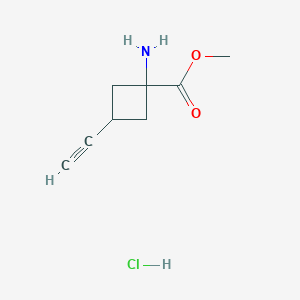

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride

Description

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride is a cyclobutane-derived compound featuring an amino group, an ethynyl substituent, and a methyl ester moiety, stabilized as a hydrochloride salt. Its structural uniqueness lies in the strained cyclobutane ring combined with reactive functional groups, making it a candidate for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-3-6-4-8(9,5-6)7(10)11-2;/h1,6H,4-5,9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSIAJQKEFYICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551120-00-2 | |

| Record name | methyl 1-amino-3-ethynylcyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride typically involves the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

Introduction of Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines under catalytic conditions.

Ethynyl Group Addition: The ethynyl group can be added through Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, to form carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the carboxylate ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds, facilitating binding to biological macromolecules. The cyclobutane ring provides a rigid scaffold that can influence the overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other cyclobutane derivatives with modifications to the amino, ester, and substituent groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacological Properties

- Solubility: The ethynyl group in the target compound may reduce aqueous solubility compared to hydroxylated analogs (e.g., methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride), which exhibit higher polarity .

- Reactivity: The ethynyl group enables click chemistry applications, contrasting with benzyloxy or methylamino derivatives, which prioritize stability or lipophilicity .

Industrial and Research Relevance

- Supplier Availability: Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride is listed among specialty chemicals, with suppliers like PT Ekacitta Dian Persada offering it for research use .

- Patent Relevance: Derivatives like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride are featured in European patents for intermediate synthesis in drug development .

Biological Activity

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a cyclobutane ring and an ethynyl group, suggests various biological activities that merit detailed exploration. This article aims to compile and analyze the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁ClN₁O₂

- Molecular Weight : 153.18 g/mol

- CAS Number : 2551114-43-1

- Structure : The compound features a cyclobutane ring with an amino group and an ethynyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride has been studied for various biological activities, primarily focusing on its potential as a pharmaceutical agent. The following sections detail the findings from recent studies.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may modulate pathways related to neurotransmission, cell signaling, and metabolic processes. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Research indicates that methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Neuropharmacological Effects

The compound has been investigated for neuropharmacological effects, particularly in models of neurodegenerative diseases. It may influence neurotransmitter systems, potentially offering protective effects against neuronal damage.

Case Studies

Several case studies have highlighted the biological activity of methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Findings : The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

-

Neuroprotective Study :

- Objective : To assess protective effects in neuronal cell cultures exposed to oxidative stress.

- Findings : Treatment with the compound reduced cell death by 30% compared to control groups, suggesting neuroprotective properties.

Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | 10 - 100 µg/mL |

| Neuroprotective | Reduced oxidative stress-induced cell death | 5 - 50 µM |

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride | Yes | Yes |

| Methyl 2-amino-4-methylthiazole | Moderate | No |

| Ethynylcyclopropane | Weak | Yes |

Q & A

Basic: What are the common synthetic routes for Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate hydrochloride?

Methodological Answer:

A typical synthesis involves cyclization of precursors followed by salt formation. For example:

- Step 1: React a cyclobutanone derivative with ammonia or methylamine to introduce the amino group.

- Step 2: Functionalize the cyclobutane ring with an ethynyl group via Sonogashira coupling or alkyne addition.

- Step 3: Esterify the carboxylic acid group using methanol under acidic conditions.

- Step 4: Form the hydrochloride salt by treating the free base with HCl in a solvent like ethyl acetate, followed by filtration and drying .

Key Considerations:

- Use inert atmospheres (N₂/Ar) for alkyne reactions to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Ethyl acetate or dichloromethane is preferred for salt formation due to low polarity, reducing side-product solubility .

- Temperature Control: Maintain ≤25°C during HCl addition to avoid decomposition of the ethynyl group.

- Purification: Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to isolate the hydrochloride salt .

- Yield Tracking: Compare yields at each step; for example, 80% yield was achieved in a similar cyclobutane hydrochloride synthesis via controlled crystallization .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H-NMR: Key peaks include:

- IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹).

- Elemental Analysis: Verify Cl⁻ content (~14–16% for hydrochloride salts) .

Advanced: How can researchers resolve spectral overlaps in NMR analysis of cyclobutane derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping cyclobutane proton signals by correlating coupling patterns and carbon connectivity.

- Variable Temperature NMR: Reduce signal broadening caused by ring strain by acquiring spectra at elevated temperatures (e.g., 40°C in DMSO-d₆) .

- Deuteration: Partially deuterate the solvent (e.g., CD₃OD) to simplify splitting patterns in ethynyl regions.

Basic: What are the solubility and stability considerations for this hydrochloride salt?

Methodological Answer:

- Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to ionic character; poorly soluble in nonpolar solvents (hexane, ether).

- Stability:

- Store at 2–8°C under desiccation to prevent hygroscopic degradation.

- Avoid prolonged exposure to light, which may degrade the ethynyl group.

- pH Sensitivity: Stabilize aqueous solutions at pH 4–6 to prevent free base precipitation .

Advanced: How can researchers address discrepancies in biological activity data for this compound?

Methodological Answer:

- Assay Design: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement.

- Impurity Profiling: Quantify by-products (e.g., de-ethynylated analogs) via LC-MS; even 2% impurities can skew IC50 values .

- Structure-Activity Relationship (SAR): Compare with analogs like 1-amino-3-hydroxycyclobutane derivatives to isolate the ethynyl group’s role in activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during weighing and reactions to avoid inhaling fine hydrochloride particles.

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can computational methods aid in studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Model cyclobutane ring strain (typically 25–30 kcal/mol) and predict regioselectivity in ethynyl group reactions.

- Molecular Dynamics: Simulate solubility by calculating solvation free energy in water/DMSO mixtures.

- Docking Studies: Predict binding modes to biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina .

Basic: What are the documented applications of similar cyclobutane hydrochloride salts in research?

Methodological Answer:

- Enzyme Inhibitors: Cyclobutane derivatives disrupt substrate binding in proteases and kinases via rigid, planar geometry.

- Drug Delivery: Hydrochloride salts enhance water solubility for in vivo studies (e.g., pharmacokinetic profiling in rodents) .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

- HPLC-MS: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MS detection to confirm >98% purity.

- Chiral Analysis: Employ a Chiralpak IG column if stereoisomers are suspected (common in cyclobutane synthesis) .

- Residual Solvent Testing: Follow ICH Q3C guidelines to ensure ethyl acetate levels <500 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.